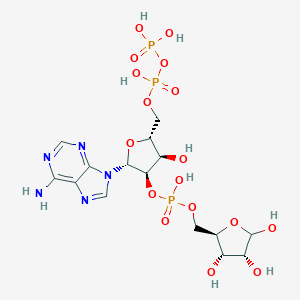
Phospho-ADP ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phospho-ADP ribose is a nucleotide derivative that plays a crucial role in various biochemical processes. It is involved in cellular signaling and metabolism, particularly in the regulation of enzymatic activities and the maintenance of cellular homeostasis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phospho-ADP ribose can be synthesized through enzymatic reactions involving adenosine diphosphate and ribose-5-phosphate. The reaction typically requires the presence of specific enzymes such as ribokinase and adenosine diphosphate-ribose pyrophosphatase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of 25°C to 37°C.
Industrial Production Methods
Industrial production of phosphoadenosine diphosphoribose involves the use of recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the compound is extracted and purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phospho-ADP ribose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoadenosine diphosphoribose-5-phosphate.
Reduction: It can be reduced to form phosphoadenosine diphosphoribose-5-phosphate.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia. The reactions are typically carried out in aqueous solutions at room temperature.
Major Products
The major products formed from these reactions include phosphoadenosine diphosphoribose-5-phosphate and various substituted derivatives of phosphoadenosine diphosphoribose.
Wissenschaftliche Forschungsanwendungen
Phospho-ADP ribose has numerous scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of ribokinase and adenosine diphosphate-ribose pyrophosphatase.
Biology: It plays a role in cellular signaling pathways and is used to study the regulation of enzymatic activities.
Medicine: It is involved in the regulation of immune responses and is being investigated for its potential therapeutic applications in autoimmune diseases.
Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.
Wirkmechanismus
Phospho-ADP ribose exerts its effects by acting as a substrate for various enzymes involved in cellular signaling and metabolism. It binds to specific molecular targets such as ribokinase and adenosine diphosphate-ribose pyrophosphatase, leading to the activation or inhibition of these enzymes. The pathways involved include the regulation of nucleotide metabolism and the maintenance of cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine diphosphate: A nucleotide involved in energy metabolism and cellular signaling.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Phospho-ADP ribose-5-phosphate: A derivative of phosphoadenosine diphosphoribose involved in nucleotide metabolism.
Uniqueness
This compound is unique in its ability to act as a substrate for multiple enzymes involved in cellular signaling and metabolism. Its role in the regulation of enzymatic activities and the maintenance of cellular homeostasis distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
13552-81-3 |
|---|---|
Molekularformel |
C15H24N5O17P3 |
Molekulargewicht |
639.3 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1 |
InChI-Schlüssel |
FZPAWXODDIKLFB-TYASJMOZSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N |
Synonyme |
2'-P-5'-ADP-ribose adenosine 2'-monophospho- 5'-diphosphoribose phospho-ADP ribose phosphoadenosine diphosphoribose phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















